5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-(3,5-Diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one typically involves multiple steps, starting with the preparation of the core benzo[a]phenanthridinone structure. This is followed by the introduction of the diiodo and methoxy substituents. Common reagents used in these reactions include iodine, methanol, and various catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(3,5-Diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as high refractive indices or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Diiodo-2-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one: A structurally similar compound with slight variations in the core structure.
3,5-Diiodo-2-methoxyphenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one lies in its specific combination of iodine atoms and methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23I2NO2 |
---|---|
Molecular Weight |
635.3 g/mol |
IUPAC Name |
5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C26H23I2NO2/c1-26(2)12-18-22-16-7-5-4-6-14(16)8-9-20(22)29-24(23(18)21(30)13-26)17-10-15(27)11-19(28)25(17)31-3/h4-11,24,29H,12-13H2,1-3H3 |
InChI Key |
VSQZLBDWKYZTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)I)I)OC)C(=O)C1)C |
Origin of Product |
United States |
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